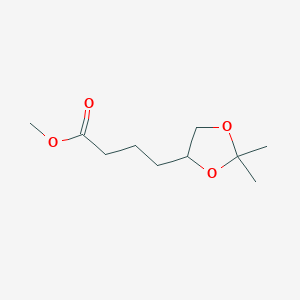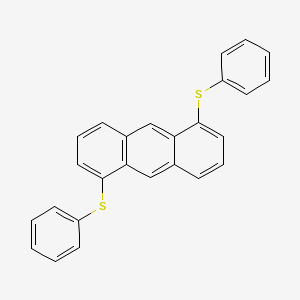
1,5-Bis(phenylsulfanyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(phenylthio)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with phenylthio groups attached at the 1 and 5 positions, which significantly influences its chemical behavior and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(phenylthio)anthracene can be synthesized through various methods. One common approach involves the reaction of anthracene with thiophenol in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the phenylthio groups.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(phenylthio)anthracene are not widely documented, the synthesis of anthracene derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(phenylthio)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phenylthio groups to thiol groups.
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Bis(phenylthio)anthracene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 1,5-Bis(phenylthio)anthracene involves its interaction with molecular targets through its phenylthio groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phenylthioanthracene
- 9,10-Bis(phenylthio)anthracene
- 1,8-Bis(phenylthio)anthracene
Uniqueness
1,5-Bis(phenylthio)anthracene is unique due to the specific positioning of the phenylthio groups at the 1 and 5 positions, which influences its chemical reactivity and photophysical properties. This distinct structure allows for unique interactions and applications compared to other anthracene derivatives with different substitution patterns.
Propriétés
Numéro CAS |
116205-50-6 |
|---|---|
Formule moléculaire |
C26H18S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1,5-bis(phenylsulfanyl)anthracene |
InChI |
InChI=1S/C26H18S2/c1-3-11-21(12-4-1)27-25-15-7-9-19-18-24-20(17-23(19)25)10-8-16-26(24)28-22-13-5-2-6-14-22/h1-18H |
Clé InChI |
DHJKUGBFTGIUGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC3=CC4=C(C=CC=C4SC5=CC=CC=C5)C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


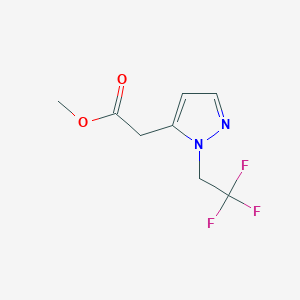

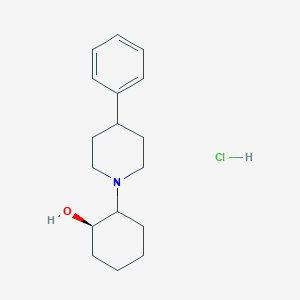
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
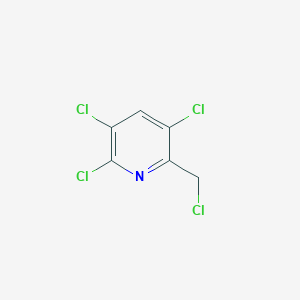
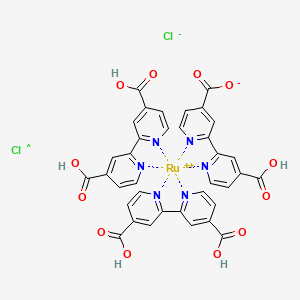

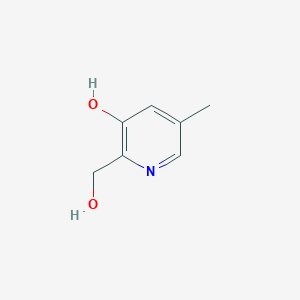
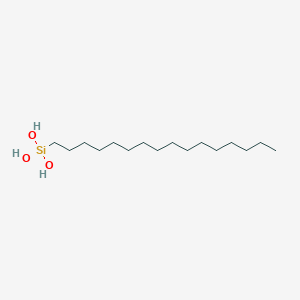
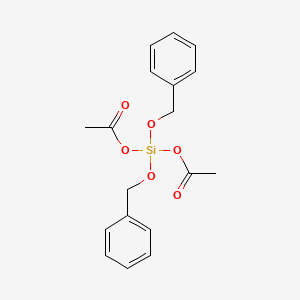
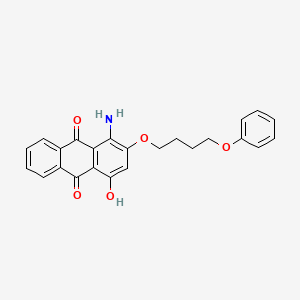
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
